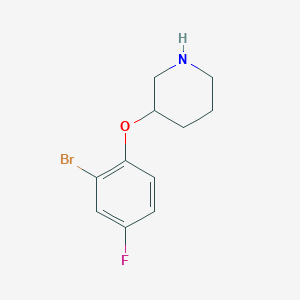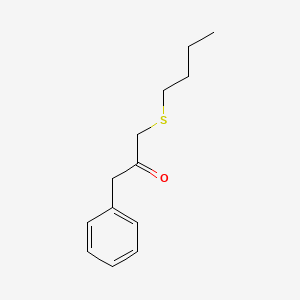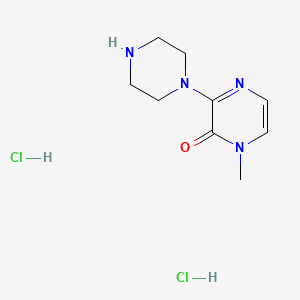
1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a piperazine ring, which is a common structural motif in medicinal chemistry due to its wide range of biological activities. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection of these intermediates can then yield the desired compound .
Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis, which allow for the efficient and scalable production of piperazine derivatives .
Analyse Des Réactions Chimiques
1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Applications De Recherche Scientifique
1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes in the body, modulating their activity. This can lead to therapeutic effects, such as the inhibition of neurotransmitter reuptake in the case of antidepressant activity .
Comparaison Avec Des Composés Similaires
1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.
Quetiapine: Another antipsychotic used for similar indications.
What sets this compound apart is its unique combination of the piperazine ring with a dihydropyrazinone moiety, which may confer distinct biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C9H16Cl2N4O |
|---|---|
Poids moléculaire |
267.15 g/mol |
Nom IUPAC |
1-methyl-3-piperazin-1-ylpyrazin-2-one;dihydrochloride |
InChI |
InChI=1S/C9H14N4O.2ClH/c1-12-5-4-11-8(9(12)14)13-6-2-10-3-7-13;;/h4-5,10H,2-3,6-7H2,1H3;2*1H |
Clé InChI |
CMDUUFOSJGEXEN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C(C1=O)N2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


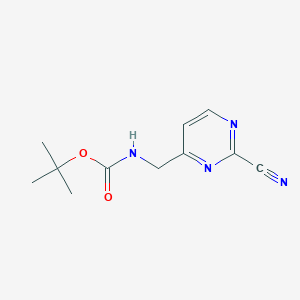
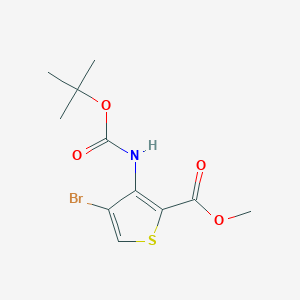


![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B13489987.png)
![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)


![1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13490007.png)
![6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13490010.png)
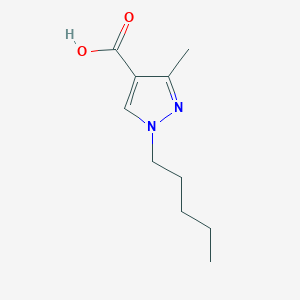
![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
